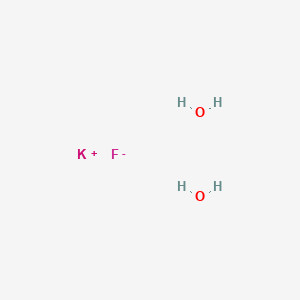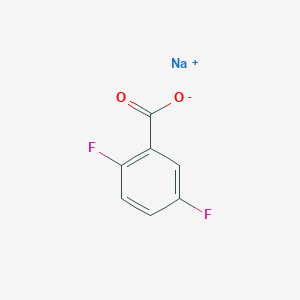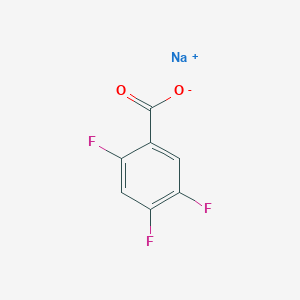![molecular formula C14H8F9N5O B7768396 1-[3,5-bis(trifluoromethyl)phenyl]-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768396.png)
1-[3,5-bis(trifluoromethyl)phenyl]-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 2782765 is a chemical entity with significant applications in various fields of science and industry. This compound is known for its unique chemical structure and properties, which make it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound identified by the Chemical Abstracts Service number 2782765 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of liquid chromatography-tandem mass spectrometry for the quantification of small molecules in body fluids . This technique requires careful sample preparation to ensure accurate and reliable results.
Industrial Production Methods: In industrial settings, the production of the compound identified by the Chemical Abstracts Service number 2782765 often involves large-scale synthesis using automated systems. These systems are designed to optimize the reaction conditions and ensure high yield and purity of the final product. The use of advanced technologies such as high-performance liquid chromatography and mass spectrometry is common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: The compound identified by the Chemical Abstracts Service number 2782765 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and functionalization of the compound, allowing it to be used in different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound identified by the Chemical Abstracts Service number 2782765 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving the compound identified by the Chemical Abstracts Service number 2782765 depend on the specific reaction and conditions used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Scientific Research Applications
The compound identified by the Chemical Abstracts Service number 2782765 has numerous applications in scientific research. In chemistry, it is used as a reagent for various reactions and as a standard for analytical techniques. In biology, it is used to study the interactions between small molecules and biological macromolecules. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of the compound identified by the Chemical Abstracts Service number 2782765 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and context in which the compound is used .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F9N5O/c15-12(16,17)5-1-6(13(18,19)20)3-7(2-5)25-10(24)28-11-26-8(14(21,22)23)4-9(29)27-11/h1-4H,(H4,24,25,26,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDAKBNIYIBFPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=NC(=O)C=C(N2)C(F)(F)F)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=NC2=NC(=O)C=C(N2)C(F)(F)F)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
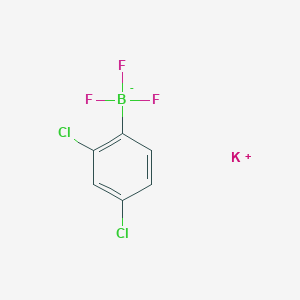
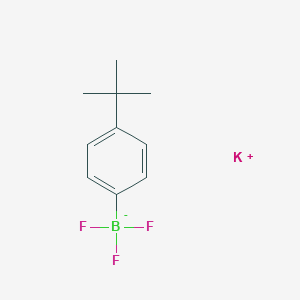
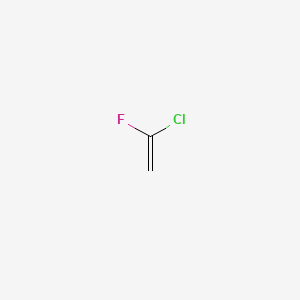
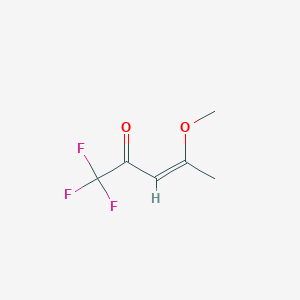
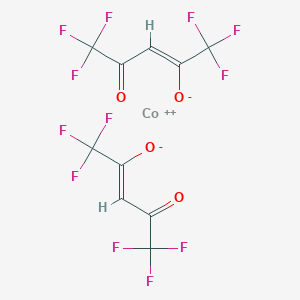
![[4-Fluoro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768363.png)
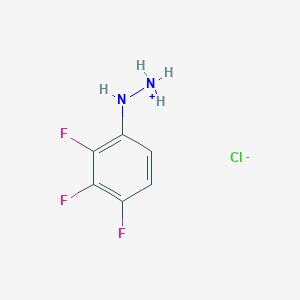
![[4-Chloro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768370.png)
![[4-Chloro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768373.png)
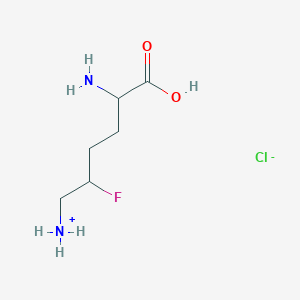
![[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate](/img/structure/B7768385.png)
